molecular formula C15H10BrClO B3156126 (2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one CAS No. 819792-56-8

(2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one

Cat. No. B3156126
CAS RN: 819792-56-8
M. Wt: 321.59 g/mol
InChI Key: QUWMXEGITWCFEO-RMKNXTFCSA-N
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Description

(2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one, also known as 4'-bromo-3'-chloro chalcone, is a chemical compound with potential applications in scientific research. This molecule belongs to the family of chalcones, which are natural products with diverse pharmacological properties. In

Mechanism of Action

The mechanism of action of (2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one is not fully understood, but it is believed to involve multiple pathways. One of the proposed mechanisms is the inhibition of cell proliferation and induction of apoptosis through the activation of caspase enzymes. Another mechanism is the modulation of signaling pathways involved in inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways. Moreover, (2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one has been shown to interact with various proteins and enzymes, such as tubulin, topoisomerase, and acetylcholinesterase, which may contribute to its biological effects.
Biochemical and Physiological Effects:
(2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one has been reported to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, this molecule has been shown to possess antioxidant and anti-inflammatory properties, which may be beneficial for the prevention of chronic diseases. At higher concentrations, (2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one has been found to induce cytotoxicity and DNA damage, which may be exploited for cancer therapy. Moreover, this molecule has been investigated for its potential to modulate the activity of enzymes involved in neurotransmission, such as acetylcholinesterase, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

(2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one has several advantages for lab experiments, such as its relative ease of synthesis, low cost, and diverse biological activities. Moreover, this molecule has been shown to exhibit selective cytotoxicity towards cancer cells, which makes it a promising candidate for anticancer drug development. However, there are also limitations to the use of (2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one in lab experiments, such as its potential toxicity towards normal cells and its limited solubility in aqueous solutions. Therefore, further studies are needed to optimize the conditions for the use of this molecule in scientific research.

Future Directions

There are several future directions for the research on (2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one. One direction is to investigate the molecular mechanisms underlying its biological activities, such as the interaction with specific enzymes and proteins. Another direction is to explore the potential of this molecule as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Moreover, further studies are needed to optimize the synthesis method and improve the pharmacological properties of (2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one, such as its solubility and bioavailability. Finally, the development of novel derivatives and analogs of this molecule may lead to the discovery of more potent and selective compounds with diverse pharmacological activities.

Scientific Research Applications

(2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. It has been shown to inhibit the growth of various cancer cell lines, such as breast cancer, lung cancer, and leukemia. Moreover, (2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one has been found to induce apoptosis and cell cycle arrest in cancer cells, which suggests its potential as a chemotherapeutic agent. In addition, this molecule has been investigated for its role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases, due to its ability to modulate the activity of enzymes involved in the pathogenesis of these disorders.

properties

IUPAC Name

(E)-3-(4-bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClO/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-10H/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWMXEGITWCFEO-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=O)/C=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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